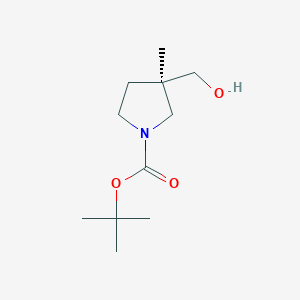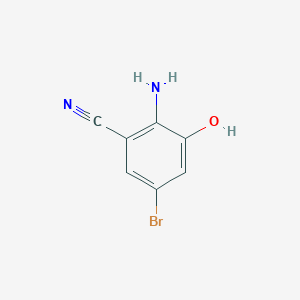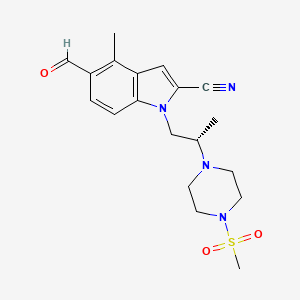
Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate is an organic compound with the molecular formula C11H14FNO2 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a fluorinated phenylpropane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate typically involves the reaction of 3-fluoro-1-phenylpropan-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-fluoro-1-phenylpropan-2-amine+methyl chloroformate→Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Conversion to 3-fluoro-1-phenylpropan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-chloro-1-phenylpropan-2-ylcarbamate
- Methyl 3-bromo-1-phenylpropan-2-ylcarbamate
- Methyl 3-iodo-1-phenylpropan-2-ylcarbamate
Uniqueness
Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
methyl N-(1-fluoro-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)13-10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) |
Clave InChI |
VDEYFXFPHXJMRY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(CC1=CC=CC=C1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)


![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)


![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)

![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)


![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)

